molecular formula C13H11Br2NO2 B15170952 4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one CAS No. 920490-69-3

4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one

Cat. No.: B15170952
CAS No.: 920490-69-3
M. Wt: 373.04 g/mol
InChI Key: NFMWBJHWCQDOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one is a synthetic organic compound characterized by the presence of a benzyloxy group, two bromine atoms, and a methyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated pyridinone.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridinone oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3,5-dimethylbenzaldehyde
  • 3′-(4-(Benzyloxy)phenyl)-1′-Phenyl-5-(Pyridin-4-Yl)-3,4-Dihydro-1’H,2H-3,4′-Bipyrazole

Uniqueness

4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1h)-one is unique due to the presence of both benzyloxy and dibromo substituents on the pyridinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

920490-69-3

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.04 g/mol

IUPAC Name

3,5-dibromo-1-methyl-4-phenylmethoxypyridin-2-one

InChI

InChI=1S/C13H11Br2NO2/c1-16-7-10(14)12(11(15)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

NFMWBJHWCQDOHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)Br)OCC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.